N-(2-Bromo-5-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-Bromo-5-fluorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position on a phenyl ring, which is further substituted with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced species.
Scientific Research Applications
N-(2-Bromo-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-Fluorophenyl)methanesulfonamide: Similar in structure but lacks the bromine atom, leading to different chemical and biological properties.
N-(4-Bromo-2-fluorophenyl)methanesulfonamide: The position of the bromine and fluorine atoms is reversed, resulting in distinct reactivity and applications.
Uniqueness: N-(2-Bromo-5-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7BrFNO2S |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(2-bromo-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
ISWMQYMJGRZPDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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